molecular formula C10H9ClN2O2S2 B2472696 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-09-1

2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2472696
CAS No.: 400086-09-1
M. Wt: 288.76
InChI Key: IZZGSYXUYVSAQQ-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a synthetic chemical reagent of significant interest in medicinal and agricultural chemistry research. This compound belongs to the class of 1,2,3-thiadiazole sulfones, which are recognized as privileged scaffolds in the development of novel bioactive molecules. The 1,2,3-thiadiazole ring is a key pharmacophore, and its incorporation into sulfone derivatives has been associated with a broad spectrum of biological activities. Research into structurally similar compounds highlights their potential value. Sulfone derivatives containing heterocyclic moieties, such as 1,3,4-oxadiazole, have demonstrated notable antifungal activities against various plant pathogenic fungi, in some cases showing superiority over commercial fungicides . Furthermore, the 4-methyl-1,2,3-thiadiazole core is a prominent structure in antimicrobial research. Recent studies on sulfonyl hydrazones based on this specific scaffold have revealed potent antimycobacterial activities against Mycobacterium tuberculosis , suggesting a promising avenue for the development of new therapeutic candidates . The 1,3,4-thiadiazole isomer, a close relative of the 1,2,3-thiadiazole in this compound, is widely investigated for its antimicrobial properties and favorable pharmacokinetic profiles, which include enhanced metabolic stability and membrane permeability . The presence of the sulfone group and the 2-chlorobenzyl substituent in this molecule is designed to modulate its electronic properties, lipophilicity, and binding interactions with biological targets. Researchers can utilize this compound as a key intermediate or a lead structure for designing and synthesizing new chemical entities for applications in antibacterial and antifungal agent discovery, as well as in the development of innovative agrochemicals. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonyl]-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZGSYXUYVSAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium periodate to form the sulfone group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The chlorine atom on the 2-chlorobenzyl moiety is a primary site for nucleophilic substitution due to its electrophilic nature. Reactions typically involve:

Reagents/Conditions :

  • Amines : Primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., NaH, K₂CO₃).

  • Thiols : Thiophenols or alkanethiols under basic conditions (e.g., NaOH, Et₃N).

  • Hydroxide : Aqueous NaOH for hydrolysis to the corresponding alcohol.

Example Reaction :

C10H9ClN2O2S2+NH2RBaseC10H9N3O2S2R+HCl\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}_2\text{S}_2 + \text{NH}_2\text{R} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_9\text{N}_3\text{O}_2\text{S}_2\text{R} + \text{HCl}

This reaction replaces chlorine with an amine group, forming a benzylamine derivative .

Table 1: Substitution Reactions at the Chlorobenzyl Group

NucleophileProductConditionsSource
Aniline2-(Phenylamino)benzyl...THF, NaH, 80°C
4-Methoxythiophenol2-(Methylthio)benzyl...THF, NaH, RT
NaOH2-Hydroxybenzyl...H₂O/THF, reflux

Reduction Reactions

Sulfone Reduction :
Requires strong reducing agents (e.g., LiAlH₄) but is uncommon due to sulfone stability.

Thiadiazole Ring Reduction :
Under hydrogenation (H₂/Pd-C), the thiadiazole may partially reduce, though this is not well-documented for this specific compound.

Benzyl Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl sulfone to a methylene sulfone :

C10H9ClN2O2S2H2/Pd-CC9H7ClN2O2S2+C6H5CH2SO2-thiadiazole\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}_2\text{S}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_9\text{H}_7\text{ClN}_2\text{O}_2\text{S}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{-thiadiazole}

Oxidation Reactions

Methyl Oxidation :
Using KMnO₄ or CrO₃ in acidic media converts the methyl group to a carboxylic acid:

4-CH3-thiadiazoleKMnO4/H+4-COOH-thiadiazole\text{4-CH}_3\text{-thiadiazole} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{4-COOH-thiadiazole}

This reaction is inferred from analogous thiadiazole derivatives .

Ring-Opening Reactions

The 1,2,3-thiadiazole ring can undergo ring-opening under acidic or basic conditions:

Acidic Hydrolysis :
Concentrated HCl or H₂SO₄ cleaves the thiadiazole ring, yielding a thioamide intermediate :

ThiadiazoleHClNH2CSNH2+byproducts\text{Thiadiazole} \xrightarrow{\text{HCl}} \text{NH}_2\text{CSNH}_2 + \text{byproducts}

Basic Degradation :
NaOH/EtOH hydrolyzes the ring to form mercaptans or disulfides .

Cross-Coupling Reactions

The chlorobenzyl group may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Suzuki Reaction :

2-Cl-Benzyl+Boronic AcidPd(PPh3)42-Aryl-Benzyl\text{2-Cl-Benzyl} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Aryl-Benzyl}

This reaction expands functionalization at the benzyl position but requires compatibility with the sulfone group .

Comparative Reactivity with Analogs

CompoundReactivity ProfileKey Difference
2-Chlorobenzyl 4-methylthiadiazoleHigher electrophilicity at Cl positionSulfone vs. sulfide
4-Chlorobenzyl sulfone derivativeSimilar substitution kineticsPositional isomerism
Methylthiadiazole carbamateReduced stability under basic conditionsCarbamate vs. sulfone

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is C10H9ClN2O2S2. The compound features a thiadiazole ring and a sulfone group, contributing to its unique reactivity and biological activity. Its synthesis typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base like sodium hydroxide.

Chemistry

  • Building Block : This compound serves as a building block in synthetic organic chemistry for developing more complex molecules.
  • Reference Standard : It is also used as a reference standard in analytical chemistry for various assays.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties against various pathogens.
  • Antifungal Properties : Studies have shown its effectiveness against fungal strains, making it a candidate for antifungal drug development .

Medicine

  • Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for infectious diseases due to its ability to inhibit specific enzymes or proteins essential for microbial survival.
  • Drug Development : The compound is being investigated for its role in drug formulations aimed at treating bacterial infections and possibly cancer .

Industry

  • Specialty Chemicals : It is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing processes.
  • Crop Protection : The compound's derivatives are being studied for their potential use as crop protectants against phytopathogenic microorganisms .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for complex synthesisUsed as a reference standard in analytical methods
BiologyAntimicrobial and antifungal agentEffective against various bacterial and fungal strains
MedicinePotential therapeutic agentInvestigated for use in treating infectious diseases
IndustryIntermediate in chemical processesExplored for crop protection applications

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiadiazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiadiazole ring could enhance antimicrobial efficacy further .

Case Study 2: Drug Development

A recent investigation focused on the therapeutic potential of this compound revealed its ability to inhibit specific microbial enzymes critical for cell wall synthesis. This mechanism suggests that it could serve as a lead compound in developing new antibiotics targeting resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or proteins essential for the survival and growth of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

Modifications to the benzyl substituent significantly influence bioactivity:

  • 2-Chlorobenzyl vs. Unsubstituted Benzyl : In anti-HIV-1 studies, unsubstituted benzyl analogs (e.g., compound 11d) showed only 6% inhibition, whereas the 2-chlorobenzyl variant achieved higher activity, likely due to enhanced electronic and steric effects .
  • Halogen Substitutions : Fluorine at position 2 (compound 11g) or 4 (compound 11h) of the benzyl ring yielded moderate inhibition rates (22% and 25%, respectively), but 2-fluorobenzyl analogs exhibited lower cell viability, indicating cytotoxicity trade-offs .
  • 3,4-Dichlorophenylsulfanyl Analog: 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5) replaces the sulfone with a sulfanyl group and introduces additional chlorines.
Table 1: Impact of Benzyl Substituents on Bioactivity
Substituent Inhibition Rate (%) Cell Viability Reference
2-Chlorobenzyl High (exact value N/A) Moderate
Unsubstituted Benzyl 6% High
2-Fluorobenzyl 22% Low
4-Fluorobenzyl 25% Moderate

Sulfone vs. Other Sulfur-Containing Groups

The sulfone group distinguishes this compound from analogs with sulfanyl (-S-), sulfoxide (-SO-), or thioether (-S-R) functionalities:

  • Sulfone vs. Sulfoxide: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (mentioned in ) has reduced oxidation at sulfur.
  • VDAC-Binding Sulfones: Sulindac sulfone and related compounds demonstrate that the sulfone group is critical for binding to VDAC1/2, a mitochondrial channel implicated in apoptosis and cancer .
  • Sulfanyl Derivatives : Compounds like 3-chloro-5-[(4-chlorophenyl)methylsulfonyl]-1,2,4-thiadiazole (CAS 444791-19-9) adopt a 1,2,4-thiadiazole scaffold but retain sulfone groups. Such structural variations alter ring electronics and bioactivity profiles .

Thiadiazole Derivatives with Functional Group Modifications

  • Urea Derivatives : 4-Methyl-1,2,3-thiadiazol-5-yl urea () replaces the sulfone with a urea group, demonstrating antifungal and elicitor activity in plants. This underscores the versatility of the thiadiazole core for diverse applications .
  • Acetic Acid Derivatives : 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)formamido]acetic acid () introduces a polar carboxylic acid group, likely enhancing solubility but diverging from sulfone-mediated bioactivity.
  • Triazole-Thiol Hybrids : 4-Cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 352018-98-5) merges thiadiazole with triazole, a common strategy to optimize pharmacokinetics .

Biological Activity

2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C10H9ClN2O2S2C_{10}H_9ClN_2O_2S_2. This compound features a thiadiazole ring and a sulfone group, which contribute to its biological activity. It has garnered attention in various fields including medicinal chemistry, agriculture, and biochemistry due to its potential therapeutic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This compound has been evaluated against various bacterial and fungal strains, showing promising results:

  • Bacterial Inhibition : Studies have demonstrated that this compound inhibits the growth of several pathogenic bacteria. The mechanism is believed to involve the inhibition of key enzymes necessary for bacterial survival and replication .
  • Antifungal Activity : The compound has also shown efficacy against fungi, suggesting potential applications in treating fungal infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The sulfone group may play a crucial role in disrupting cellular processes by:

  • Enzyme Inhibition : Targeting enzymes essential for metabolic pathways in microorganisms.
  • Cell Membrane Disruption : Altering membrane integrity leading to cell lysis and death .

Comparative Analysis

To understand the effectiveness of this compound relative to other compounds with similar structures, a comparison table is provided below:

Compound NameAntimicrobial ActivityMechanism of Action
This compoundHighEnzyme inhibition and cell membrane disruption
2-Chlorobenzyl 1,2,3-thiadiazol-5-yl sulfoneModerateSimilar mechanism but less potent
4-Methyl-1,2,3-thiadiazol-5-yl sulfoneLowPrimarily acts on different microbial targets

Study on Antiviral Activity

A study published in a peer-reviewed journal highlighted the antiviral potential of thiadiazole derivatives, including this compound. The compound demonstrated an EC50 value significantly lower than many existing antiviral agents against HIV . This suggests that it could be a candidate for further development as an antiviral medication.

Agricultural Applications

In agricultural research, this compound has been explored for its efficacy as a crop protection agent. It has shown effectiveness against various phytopathogenic microorganisms. The application of this compound in agricultural settings could lead to enhanced crop yields and reduced reliance on traditional pesticides .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Thiadiazole alkylation2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C65–75
Sulfone oxidationmCPBA, CH₂Cl₂, 0°C → RT80–85

Basic: What spectroscopic and crystallographic methods are optimal for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm, sulfone resonance at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClN₂O₂S₂: calculated 295.97, observed 295.96) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for high-resolution data) .

Advanced Tip : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to resolve overlapping peaks .

Advanced: How to optimize sulfone formation while minimizing side reactions?

Methodological Answer:

  • Oxidant selection : mCPBA is preferred over H₂O₂ for better regioselectivity and reduced overoxidation .
  • Temperature control : Maintain 0–5°C during oxidation to suppress sulfoxide intermediates.
  • Monitoring : Use TLC or in-situ IR to track reaction progress (sulfone C=O stretch at ~1300 cm⁻¹ vs. sulfide at ~1050 cm⁻¹) .

Q. Table 2: Oxidation Optimization

OxidantSolventTime (h)Yield (%)
mCPBACH₂Cl₂685
H₂O₂AcOH1260

Advanced: How to assess biological activity against plant pathogens?

Methodological Answer:

  • In vitro assays : Test antifungal/antiviral activity using:
    • Microplate dilution : Determine minimum inhibitory concentration (MIC) against Botrytis cinerea .
    • Leaf disk assays : Apply compound to infected cucumber/pepper leaves; monitor lesion size reduction .
  • Mechanistic studies : Use fluorescence microscopy to observe disruption of fungal hyphae or membrane integrity .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Cross-validation : Compare NMR-derived torsion angles with X-ray crystallographic data to confirm conformer dominance .
  • Dynamic effects : Consider temperature-dependent NMR to detect dynamic processes (e.g., ring puckering in thiadiazole) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental values .

Advanced: How to evaluate antiviral mechanisms against tobacco mosaic virus (TMV)?

Methodological Answer:

  • Inhibition assays : Measure reduction in TMV replication using ELISA or qRT-PCR .
  • Proteomics : Identify viral coat protein interactions via affinity chromatography or SPR .
  • SAR analysis : Compare activity of sulfone derivatives with thioether analogs to assess the role of the sulfone group .

Q. Table 3: Antiviral Activity Comparison

CompoundIC₅₀ (µM)Mechanism
Sulfone derivative12.3Capsid binding
Thioether analog45.6RNA polymerase inhibition

Advanced: How to design derivatives for improved bioactivity?

Methodological Answer:

  • Substituent variation : Replace 2-chlorobenzyl with fluorinated or electron-withdrawing groups to enhance membrane permeability .
  • Scaffold hybridization : Fuse thiadiazole with triazole or oxadiazole moieties to exploit synergistic effects .
  • Prodrug strategies : Introduce ester or amide prodrugs for enhanced bioavailability .

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